3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

AKAP-Lbc RhoA inhibition HTRF assay

3-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid (CAS 777857-50-8) is a fully cyclized furocoumarin (class derivative within the Scaff10 chemotype series. It features a 7H-furo[3,2-g]chromen-7-one core substituted at position 3 with a 4-fluorophenyl moiety and at position 6 with a propanoic acid side chain (molecular formula C₂₁H₁₅FO₅; MW 366.34 g/mol).

Molecular Formula C21H15FO5
Molecular Weight 366.3 g/mol
CAS No. 777857-50-8
Cat. No. B3154498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
CAS777857-50-8
Molecular FormulaC21H15FO5
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CCC(=O)O
InChIInChI=1S/C21H15FO5/c1-11-14(6-7-20(23)24)21(25)27-19-9-18-16(8-15(11)19)17(10-26-18)12-2-4-13(22)5-3-12/h2-5,8-10H,6-7H2,1H3,(H,23,24)
InChIKeyZDZYMZOUYRPVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic Acid (CAS 777857-50-8): Structural Identity and Core Pharmacophore for Procurement Decision-Making


3-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid (CAS 777857-50-8) is a fully cyclized furocoumarin (class 8) derivative within the Scaff10 chemotype series [1]. It features a 7H-furo[3,2-g]chromen-7-one core substituted at position 3 with a 4-fluorophenyl moiety and at position 6 with a propanoic acid side chain (molecular formula C₂₁H₁₅FO₅; MW 366.34 g/mol). The compound belongs to a library of small molecules originally sourced from InterBioScreen and designed to target protein-protein interactions, specifically the AKAP-Lbc/RhoA signaling complex. Its closest well-characterized analog is Scaff10-8 (CAS 777857-56-4), which bears a 4-methoxyphenyl group at the same position and has demonstrated validated inhibition of the AKAP-Lbc–RhoA interaction with an IC₅₀ of 34.1 μM in an HTRF assay [1].

Why 3-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic Acid Cannot Be Replaced by Arbitrary Furocoumarin Analogs in AKAP-Lbc/RhoA Research


Within the Scaff10 derivative series, minor modifications at the R₂ aryl position produce large shifts in inhibitory potency against the AKAP-Lbc/DHPH–RhoA interaction. The published structure-activity relationship (SAR) table demonstrates that exchanging the 4-methoxyphenyl group (Scaff10-8, IC₅₀ = 34.1 μM) for a phenyl group (Scaff10-58, IC₅₀ = 66.7 μM) nearly doubles the IC₅₀, while a 4-trifluoromethylphenyl substitution (Scaff10-30, IC₅₀ = 47.8 μM) yields an intermediate value [1]. The 4-fluorophenyl-containing target compound is absent from this published IC₅₀ dataset; however, the established SAR gradient confirms that R₂ electronic and steric properties are non-redundant determinants of AKAP-Lbc/RhoA inhibitory activity. Consequently, substituting the 4-fluorophenyl analog with a methoxy, trifluoromethyl, or unsubstituted phenyl variant without experimental validation risks unpredictable changes in target engagement [1]. For procurement decisions in AKAP-Lbc/RhoA or aquaporin-2 trafficking studies, the specific R₂ substituent cannot be considered interchangeable.

Quantitative Differentiation Evidence for 3-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic Acid Relative to the Scaff10 Analog Series


R₂ Substituent Electronic Character: 4-Fluorophenyl vs. 4-Methoxyphenyl and Other Aryl Variants in the Context of AKAP-Lbc/RhoA HTRF Inhibition SAR

The target compound bears a 4-fluorophenyl R₂ substituent, which is not directly represented in the published Scaff10 SAR table. The closest published analogs are Scaff10-8 (4-methoxyphenyl; IC₅₀ = 34.1 ± 1.7 μM), Scaff10-30 (4-trifluoromethylphenyl; IC₅₀ = 47.8 ± 7.8 μM), and Scaff10-58 (unsubstituted phenyl; IC₅₀ = 66.7 ± 7.5 μM), all tested in the same HTRF assay measuring disruption of His-AKAP-Lbc/DHPH–GST-RhoA interaction [1]. The 4-fluorophenyl group is electron-withdrawing (σₚ ≈ +0.06) while 4-methoxyphenyl is electron-donating (σₚ ≈ -0.27). This electronic divergence is known to modulate π-stacking and hydrogen-bonding interactions within the RhoA binding pocket. Because the fluorophenyl analog is not included in the published dataset, its IC₅₀ cannot be interpolated with confidence; however, the 2-fold IC₅₀ range observed among Scaff10-8, Scaff10-30, and Scaff10-58 demonstrates that R₂ aryl identity is a critical potency variable [1].

AKAP-Lbc RhoA inhibition HTRF assay

Lipophilicity Window Comparison: 4-Fluorophenyl vs. 4-Methoxyphenyl and Broader Scaff10 Series LogP Values

The calculated logP for Scaff10-8 (4-methoxyphenyl) is 4.36, whereas the 4-trifluoromethylphenyl analog Scaff10-30 has a logP of 5.19, representing a ΔlogP of +0.83 [1]. The 4-fluorophenyl substitution is expected to yield an intermediate logP (predicted ~4.6–4.8, based on the aromatic substituent constant π(F) ≈ +0.14 vs. π(OCH₃) ≈ -0.02). This places the target compound in a moderate lipophilicity range distinct from the more hydrophilic methoxy analog and the more lipophilic trifluoromethyl variant. Across the Scaff10 series, logP spans from 3.10 (Scaff10-32, 4-pyridyl) to 6.13 (Scaff10-46, 4-biphenyl) [1]. Lipophilicity directly influences aqueous solubility, non-specific protein binding, and membrane permeability—all critical parameters for cell-based assays and in vivo studies.

Lipophilicity LogP physicochemical property prediction

Chemical Class Maturity: Fully Cyclized Furocoumarin (Class 8) vs. Uncondensed Ester (Class 6) and Acid (Class 7) Precursors

Scaff10 derivatives are categorized into three structural classes: class 6 (uncondensed 2-oxoether esters), class 7 (uncondensed carboxylic acids), and class 8 (cyclized furocoumarins) [1]. The target compound is a class 8 furocoumarin with a propanoic acid side chain (R₁ = –C₂H₄COOH). Within the published dataset, all class 8 compounds with measurable IC₅₀ values (Scaff10-8, Scaff10-30, Scaff10-38, Scaff10-41, Scaff10-44, Scaff10-49, Scaff10-58, Scaff10-61, Scaff10-64) are active in the HTRF assay, whereas several class 6 and class 7 derivatives (e.g., Scaff10-6, Scaff10-7, Scaff10-59) showed no detectable inhibition, indicating that furan ring closure is a critical structural requirement for AKAP-Lbc/RhoA disruption [1]. The target compound meets this cyclization requirement, distinguishing it from open-chain analogs that may be procured as synthetic intermediates but lack biological activity.

Furocoumarin Scaff10 derivative class chemical stability

Molecular Weight and Formula Differentiation from Closely Related Fluorophenyl-Containing Furochromene Analogs

The target compound (C₂₁H₁₅FO₅, MW 366.34) differs from several commercially available fluorophenyl furochromene analogs that may be confused during procurement. [3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid (CAS 664366-13-6) has formula C₂₀H₁₃FO₅ and MW 352.3, differing by one methylene unit in the side chain . 3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromene-6-carboxylic acid (ChemSpider ID 78434322) has formula C₁₉H₁₁FO₅ and MW 338.29, lacking the ethyl spacer altogether . The propanoic acid side chain of the target compound provides a distinct spacer length that influences both the pKa of the terminal carboxyl group and the conformational flexibility of the molecule, parameters that affect binding kinetics and solubility.

Molecular weight C21H15FO5 analog differentiation

Validated and Prospective Application Scenarios for 3-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic Acid


AKAP-Lbc/RhoA Protein-Protein Interaction Inhibitor Screening and SAR Expansion Studies

The target compound is a class 8 furocoumarin with a 4-fluorophenyl R₂ substituent that fills a gap in the published Scaff10 SAR matrix. In the primary HTRF assay described by Schrade et al. (2018), Scaff10-8 (4-methoxyphenyl) inhibited the AKAP-Lbc/DHPH–RhoA interaction with an IC₅₀ of 34.1 μM [1]. The target compound provides a tool to probe the electronic effect of fluorine substitution at the para position of the R₂ phenyl ring—a parameter not evaluated in the original publication. Procurement of this analog enables direct head-to-head IC₅₀ determination against Scaff10-8, Scaff10-30 (4-CF₃), and Scaff10-58 (4-H) under identical HTRF conditions, contributing to a more complete SAR understanding of the R₂ aryl binding pocket [1].

Aquaporin-2 Translocation Studies in Renal Collecting Duct Principal Cells

Scaff10-8 promotes redistribution of aquaporin-2 (AQP2) from intracellular vesicles to the plasma membrane of primary IMCD cells in the absence of arginine vasopressin, an effect associated with F-actin depolymerization [1]. The target compound, as a close structural analog with a 4-fluorophenyl rather than 4-methoxyphenyl substituent, can be tested in parallel AQP2 translocation assays to assess whether the fluorine substitution alters cellular efficacy, potency, or the cAMP-independence of the response. Such experiments directly address the question of R₂ substituent tolerability in a functional cellular context relevant to nephrogenic diabetes insipidus research [1].

Physicochemical Property Profiling and Solubility-Limited Assay Development

Scaff10 derivatives are documented as moderately to poorly soluble in aqueous solutions due to their polyaromatic character [1]. The predicted logP of the target compound (~4.6–4.8) is intermediate between Scaff10-8 (logP = 4.36) and Scaff10-30 (logP = 5.19) [1]. This physicochemical profile makes the 4-fluorophenyl analog suitable for comparative solubility, non-specific binding, and permeability assays that inform formulation strategies for cell-based and in vivo AKAP-Lbc/RhoA studies. Procurement of this analog alongside Scaff10-8 allows direct assessment of how a modest lipophilicity increase impacts assay performance [1].

Selectivity Profiling Against Other RhoGEFs and Rho Family GTPases

Scaff10-8 selectively inhibits AKAP-Lbc-mediated RhoA activation without interfering with RhoA activation through other GEFs or the activities of Rac1 and Cdc42 [1]. The target compound, with its distinct 4-fluorophenyl R₂ group, can be evaluated in the same GEF and GTPase selectivity panel to determine whether the fluorophenyl substitution maintains, enhances, or compromises this selectivity profile. This is critical for users who require a tool compound with a defined selectivity window across the Rho family [1].

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